(12e)-10-Oxooctadec-12-enoic acid, also known by its IUPAC name as (E)-9-hydroxy-10-oxooctadec-12-enoic acid, is a hydroxy monounsaturated fatty acid characterized by a long carbon chain. This compound is notable for its structural features, which include a double bond and a ketone functional group. It is primarily derived from natural sources and has garnered interest due to its potential biological activities.
This compound can be isolated from various plant sources, particularly those known for their medicinal properties. The extraction process typically involves drying and grinding the plant material, followed by solvent extraction to obtain the desired fatty acids. For example, one study details the extraction of similar compounds from plant materials using petroleum ether as a solvent, which highlights the common methods employed in sourcing these fatty acids .
(12e)-10-Oxooctadec-12-enoic acid belongs to the class of fatty acids, specifically categorized as a hydroxy fatty acid and an oxo fatty acid. Its classification is based on its structural characteristics, which include both hydroxy (-OH) and keto (=O) groups along with a long hydrocarbon chain.
The synthesis of (12e)-10-oxooctadec-12-enoic acid can be achieved through various chemical pathways, often involving multi-step reactions. One effective method includes the use of starting materials that are readily available from natural sources or synthesized through organic chemistry techniques.
Technical Details:
The molecular formula for (12e)-10-oxooctadec-12-enoic acid is , indicating that it consists of 18 carbon atoms, 32 hydrogen atoms, and 3 oxygen atoms. The structure features a double bond between carbon atoms 12 and 13, along with a ketone group at position 10.
Data:
(12e)-10-Oxooctadec-12-enoic acid can participate in various chemical reactions typical of fatty acids:
Technical Details:
The reactions often require specific catalysts or conditions, such as acidic or basic environments, to proceed efficiently.
The biological activity of (12e)-10-oxooctadec-12-enoic acid has been linked to its ability to modulate metabolic pathways. For instance, it has been shown to activate the phosphoinositide 3-kinase pathway, which plays a crucial role in insulin signaling and glucose uptake in cells .
Data:
Research indicates that modifications to this compound can enhance its biological activity, providing insights into structure–activity relationships that are pivotal for developing new therapeutic agents.
The compound exhibits typical reactivity associated with fatty acids:
(12e)-10-Oxooctadec-12-enoic acid has potential applications in various fields:
(12E)-10-Oxooctadec-12-enoic acid arises from enzymatic oxidation of unsaturated fatty acids, primarily linoleic acid (C18:2 ω-6). Cyclooxygenase (COX) isoforms (COX-1 and COX-2) catalyze the bis-dioxygenation of arachidonic acid to prostaglandin G₂ (PGG₂), but their activity extends to other substrates. Structurally, COX enzymes are homodimers with three domains: an epidermal growth factor domain, a membrane-binding domain, and a catalytic domain containing cyclooxygenase and peroxidase active sites [1] [4] [7]. The peroxidase activity reduces hydroperoxides, generating a tyrosyl radical that abstracts hydrogen from carbon-13 of fatty acids to initiate oxygenation [1] [7]. While COX prefers arachidonic acid, it can oxygenate linoleic acid to form hydroperoxy intermediates like 9(S)-HPODE, precursors to oxo fatty acids [4].
Lipoxygenases (LOXs), particularly 9-LOX and 13-LOX, directly oxygenate linoleic acid at C-9 or C-13, forming hydroperoxyoctadecadienoic acids (HPODEs). 10-Hydroxyoctadec-12-enoic acid (10-HOME), derived from 10-LOX activity, undergoes dehydrogenation by hydroxy fatty acid dehydrogenases to yield (12E)-10-oxooctadec-12-enoic acid [3] [9]. Cytochrome P450 (CYP) systems, notably CYP86A and CYP94 families in plants, catalyze ω-hydroxylation followed by oxidation to carboxyl groups or mid-chain modifications. Bacterial CYPs (e.g., from Bacillus spp.) perform allylic oxidation of linoleic acid, forming conjugated oxo metabolites [2] [3].
Table 1: Enzymatic Systems Involved in (12E)-10-Oxooctadec-12-Enoic Acid Biosynthesis
Enzyme System | Key Reaction | Primary Substrate | Intermediate/Product |
---|---|---|---|
COX-1/COX-2 | Bis-dioxygenation, peroxidase reduction | Linoleic acid | 9(S)-HPODE → 10-oxo derivatives |
9/13-LOX | C9 or C13 oxygenation | Linoleic acid | 9(S)-HPODE or 13(S)-HPODE |
CYP86A/CYP94 | ω-/mid-chain hydroxylation/oxidation | Linoleic acid | 10-Hydroxy intermediates → 10-oxo acid |
Hydroxy FA dehydrogenase | Oxidation of hydroxyl group | 10-HOME | (12E)-10-Oxooctadec-12-enoic acid |
Non-enzymatic pathways generate (12E)-10-oxooctadec-12-enoic acid through radical-mediated reactions. Photooxidation involves singlet oxygen (¹O₂) generated by light exposure in the presence of photosensitizers (e.g., chlorophyll). ¹O₂ attacks the double bonds of linoleic acid (C12–C13), forming hydroperoxides at C-10 or C-12. These hydroperoxides decompose spontaneously to secondary products, including ketones like (12E)-10-oxooctadec-12-enoic acid [3]. The trans configuration at Δ12 is favored under these conditions due to steric stability during peroxyl radical rearrangement [9].
Autoxidation occurs via free radical chain reactions initiated by metal ions (Fe²⁺/Cu⁺) or reactive oxygen species (ROS). Hydrogen abstraction from allylic carbons (C-11) of linoleic acid forms pentadienyl radicals, which react with oxygen to form peroxyl radicals. These cyclize or fragment, yielding hydroxy- or oxo-fatty acids. Elevated temperatures accelerate β-scission of alkoxyl radicals, converting 10-hydroperoxides to 10-oxo derivatives [3] [9]. The keto-enol tautomerism of initial products stabilizes the (12E)-10-oxo structure. Non-enzymatic formation dominates in processed oils or senescing plant tissues, where enzymatic controls are diminished.
Microbes employ specialized pathways to synthesize (12E)-10-oxooctadec-12-enoic acid. Actinomycetes and Streptomyces spp. utilize a three-step enzymatic cascade:
Flavobacterium sp. strain DS5 exemplifies this, converting linoleic acid to 10-HOME (55% yield) and minor products like 10-oxo-12-octadecenoic acid. Optimal conditions involve neutral pH (7.5) and temperatures of 20–35°C [3]. Streptomycetes leverage P450 monooxygenases (e.g., CYP105D7) for direct allylic oxidation, bypassing hydration steps. These pathways enable microbes to utilize fatty acids as carbon sources while generating bioactive metabolites.
Plant root exudates facilitate microbial synthesis of oxo fatty acids by supplying precursors and signaling molecules. Rhizosphere dynamics are critical: Plants secrete linoleic acid (a precursor) and other carbon-rich exudates (e.g., sugars, organic acids), constituting up to one-third of photosynthates [2] [8]. These compounds recruit and sustain plant growth-promoting rhizobacteria (PGPR), including Bacillus, Pseudomonas, and Lactobacillus spp., which harbor enzymes for fatty acid oxidation [8].
Quorum sensing (QS) mediates microbial coordination in the rhizosphere. N-acyl homoserine lactones (AHLs) from Gram-negative bacteria regulate the expression of hydratases and dehydrogenases involved in oxo fatty acid production [2]. Additionally, volatile organic compounds (VOCs) like alkenes from plants enhance microbial colonization and enzyme activity. For example, Lactobacillus plantarum in the root zone converts plant-derived linoleic acid to 10-HOME and its oxo derivative, which enhance plant defense by activating TRPV1 channels or PPARγ nuclear receptors [3] [9]. This interaction exemplifies resource-based mutualism: microbes gain carbon substrates, while plants benefit from microbially synthesized protective metabolites.
Table 2: Comparison of (12E)-10-Oxooctadec-12-Enoic Acid Biosynthesis in Prokaryotes vs. Eukaryotes
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
Primary Pathway | Hydration-dehydrogenation (e.g., LaiA + dehydrogenase) | LOX/COX-CYP cascades |
Key Enzymes | Fatty acid hydratases, NAD⁺-dependent dehydrogenases | 9-LOX, COX-2, CYP86A |
Substrate Source | Plant root exudates or microbial de novo synthesis | Membrane phospholipids (released by phospholipase A₂) |
Localization | Cytoplasm and cell membrane | Endoplasmic reticulum, chloroplasts |
Regulation | Quorum-sensing autoinducers (AHLs) | Hormonal signaling (e.g., jasmonate) |
Major Function | Carbon assimilation, host-microbe signaling | Defense response, cell signaling |
Prokaryotes prioritize substrate versatility. Bacteria like Lactobacillus and Streptomyces use soluble hydratases to process diverse fatty acids from plant exudates. Their enzymes lack membrane-anchoring domains, enabling cytoplasmic mobility. Gene clusters (e.g., laiAB) are induced by host signals like root flavonoids [2] [8].
Eukaryotes rely on membrane-associated complexes. Plant LOX/COX and CYP systems are anchored to the ER or chloroplasts, channeling substrates spatially. COX-2 in plants is pathogen-inducible, linking oxo fatty acid production to stress responses [1] [7]. Humans produce analogous oxo metabolites via epidermal LOX-3, emphasizing evolutionary conservation. Efficiency differs significantly: microbial pathways achieve 55% yield (e.g., Flavobacterium sp.), whereas eukaryotic routes operate at lower flux due to tight compartmentalization [3].
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